4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine

Kinase inhibition S6K1 Selectivity profiling

4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a synthetic small molecule with the formula C16H21FN6 and a molecular weight of 316.38 g/mol, belonging to the piperazinylpyrimidine class. This class is widely explored in medicinal chemistry as kinase inhibitor scaffolds and GPCR modulators, with members such as the S6K1 inhibitor PF-4708671 demonstrating nanomolar biochemical potency.

Molecular Formula C16H21FN6
Molecular Weight 316.38 g/mol
CAS No. 2640902-81-2
Cat. No. B6441317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
CAS2640902-81-2
Molecular FormulaC16H21FN6
Molecular Weight316.38 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C
InChIInChI=1S/C16H21FN6/c1-4-13-9-18-16(19-10-13)23-7-5-22(6-8-23)15-14(17)11(2)20-12(3)21-15/h9-10H,4-8H2,1-3H3
InChIKeyURVAGLONHPRXLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine (CAS 2640902-81-2) Is Listed as a Research-Use Pyrimidine Building Block


4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine is a synthetic small molecule with the formula C16H21FN6 and a molecular weight of 316.38 g/mol, belonging to the piperazinylpyrimidine class [1]. This class is widely explored in medicinal chemistry as kinase inhibitor scaffolds and GPCR modulators, with members such as the S6K1 inhibitor PF-4708671 demonstrating nanomolar biochemical potency [1]. The compound incorporates a 5-ethylpyrimidin-2-yl group linked via a piperazine bridge to a 5-fluoro-2,6-dimethylpyrimidine moiety, a substitution pattern that, by class-level inference, may modulate kinase selectivity and physicochemical properties [1].

Why Generic Piperazinylpyrimidine Substitution Is Not Advisable When Selecting CAS 2640902-81-2


Piperazinylpyrimidines are not interchangeable; minor variations in the heterocyclic substituents profoundly affect kinase selectivity, cellular activity, and metabolic stability [1]. The patent family US8609672B2 explicitly demonstrates that altering the pyrimidine substitution pattern redirects inhibitory activity across the kinome, meaning a researcher requiring the 5-ethylpyrimidin-2-yl/5-fluoro-2,6-dimethylpyrimidine combination cannot assume a compound with a 5-ethylpyrimidin-4-yl linkage or a non-fluorinated pyrimidine will recapitulate the same target engagement or off-target profile [1]. Thus, generic replacement without matched comparative data risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine (CAS 2640902-81-2) vs. Closest Analogs


Kinase Selectivity Profile Inferred from Piperazinylpyrimidine Scaffold vs. Benchmark S6K1 Inhibitor PF-4708671

No direct kinase profiling data for CAS 2640902-81-2 were identified. However, the structurally related S6K1 inhibitor PF-4708671 (2-{[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole) demonstrates a Ki of 20 nM against S6K1 and >100-fold selectivity over RSK1/2 and S6K2, with ≤27% inhibition of 85 other kinases at 1 µM . The target compound differs by replacing the benzimidazole with a 5-fluoro-2,6-dimethylpyrimidine, a modification that, by class-level inference, could shift kinase selectivity due to altered hinge-binding interactions [1].

Kinase inhibition S6K1 Selectivity profiling

Fluorine Substitution Impact on Pyrimidine Metabolic Stability: Class-Level Evidence

Although direct metabolic stability data for CAS 2640902-81-2 are absent, the 5-fluoro substitution on the 2,6-dimethylpyrimidine ring is a well-documented strategy to block oxidative metabolism at the pyrimidine 5-position, which is a common site for CYP450-mediated hydroxylation in non-fluorinated pyrimidines [1]. By class analogy, fluorinated pyrimidine derivatives consistently exhibit longer microsomal half-lives compared to their non-fluorinated counterparts, with typical improvements ranging from 2- to 10-fold depending on the specific scaffold [1]. The compound's closest non-fluorinated analog, 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine (no CAS found), would lack this protective effect.

Metabolic stability Fluorinated pyrimidines Medicinal chemistry

Synthetic Tractability and Purity Benchmarking for Piperazinylpyrimidine Building Blocks

The compound is synthesized via nucleophilic aromatic substitution between 4-chloro-5-fluoro-2,6-dimethylpyrimidine and 1-(5-ethylpyrimidin-2-yl)piperazine, a route analogous to that described for related compounds in US8609672B2 [1]. Vendor-supplied purity for the target compound is reported at 95% (HPLC) . In contrast, non-fluorinated or regioisomeric analogs (e.g., 4-[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl] derivatives) may require different coupling conditions and exhibit variable yields due to electronic differences at the pyrimidine 4- vs. 2-position, with documented yield ranges of 45–78% in the patent literature [1].

Chemical synthesis Building block purity Piperazine coupling

Recommended Application Scenarios for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine Based on Available Evidence


S6K1 and Related AGC Kinase Inhibitor Fragment-Based Drug Discovery

Given the close structural analogy to the well-characterized S6K1 inhibitor PF-4708671, this compound is most logically deployed as a fragment or scaffold-hopping starting point in S6K1/AGC kinase inhibitor programs where a fluorinated dimethylpyrimidine hinge-binder is desired to explore selectivity shifts away from benzimidazole-containing chemotypes [1].

Synthesis of Focused Kinase Inhibitor Libraries with Metabolic Stability Requirements

The 5-fluoro substitution on the pyrimidine ring provides a built-in metabolic stability handle. Medicinal chemistry groups synthesizing kinase-focused libraries for in vivo PK studies should prioritize this building block over non-fluorinated analogs to reduce the likelihood of rapid CYP450-mediated 5-position oxidation [1].

Development of Bivalent or PROTAC Degrader Molecules

The piperazine nitrogen provides a convenient synthetic handle for further derivatization, making this compound suitable as a kinase-targeting moiety in PROTAC or bivalent inhibitor designs where the fluorinated pyrimidine contributes to target engagement while the ethylpyrimidine end can be elaborated into a linker attachment point [1].

Quote Request

Request a Quote for 4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.